
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound is particularly noted for its potential use in neuroscience research due to its interaction with specific receptors in the brain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and phenylacetylene.
Reaction: The key reaction involves the coupling of 4-methylpyridine with phenylacetylene under specific conditions, often using a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride has several scientific research applications:
Neuroscience: It is used to study the function of metabotropic glutamate receptors (mGluR5) in the brain.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with metabotropic glutamate receptors (mGluR5) in the brain. It acts as a highly selective, non-competitive antagonist of these receptors . By binding to mGluR5, it inhibits the receptor’s activity, which can modulate various neurological processes and potentially provide therapeutic benefits in conditions like Alzheimer’s disease .
相似化合物的比较
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine;hydrochloride: Another pyridine derivative with similar receptor interactions.
6-Methyl-2-(phenylethynyl)pyridine;hydrochloride: Known for its use in neuroscience research.
Uniqueness
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which confers distinct chemical and biological properties. Its high selectivity for mGluR5 receptors makes it particularly valuable in neuroscience research and potential therapeutic applications .
属性
CAS 编号 |
823198-73-8 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC 名称 |
4-methyl-2-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13;/h2-6,9-11H,1H3;1H |
InChI 键 |
AHADWKMDICWUNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
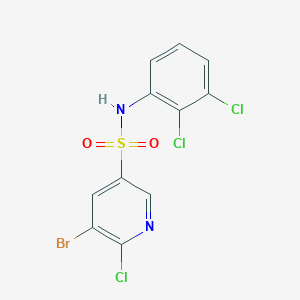
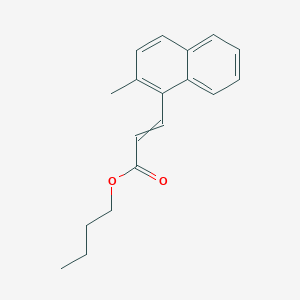
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
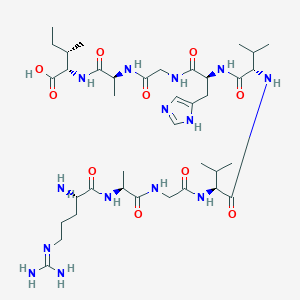
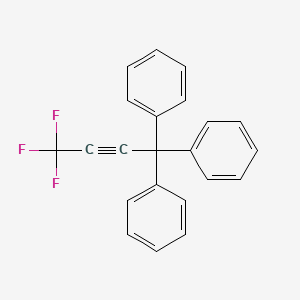
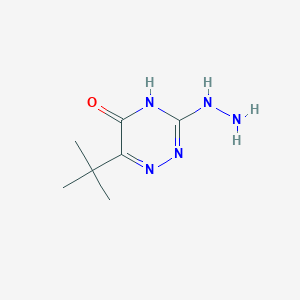

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)
